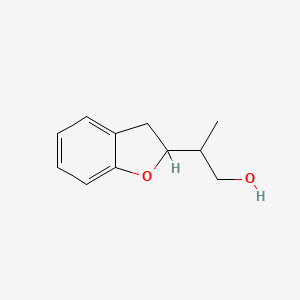

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol typically involves the cyclization of 2-phenoxyethanol in the presence of a catalyst such as zinc chloride. The reaction is carried out at elevated temperatures, around 225°C, followed by a gradual reduction to 190°C . This method ensures the formation of the benzofuran ring, which is a crucial structural component of the compound.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is characterized by a benzofuran ring system attached to a propanol side chain. Its molecular formula is C12H14O, and it exhibits chiral properties due to the presence of a stereocenter.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to ketones or aldehydes using oxidizing agents like PCC or KMnO4. |

| Reduction | Further reduction to alkanes using reducing agents such as LiAlH4. |

| Substitution | Nucleophilic substitution reactions to introduce different functional groups. |

Biology

The compound is under investigation for its potential biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific enzymes involved in tumor growth.

- Antibacterial Properties : Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Neuroprotective Effects : Studies show that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

- Antiviral Activity : The compound's interactions with viral enzymes are being studied for possible antiviral therapies.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effects of this compound against common pathogens:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a new antimicrobial agent.

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in:

- A reduction in cell death by approximately 40% compared to untreated controls.

- An increase in antioxidant enzyme levels, indicating a protective mechanism against oxidative damage.

Activité Biologique

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chiral organic compound featuring a benzofuran moiety. Its unique structural properties have drawn attention in various fields including medicinal chemistry, pharmacology, and organic synthesis. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

Key Features:

- Chirality: The presence of a chiral center influences its biological activity.

- Benzofuran Ring: This structural component is known for its diverse biological activities.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (leukemia) | 15.4 | ROS generation, caspase activation |

| Compound B | A549 (lung) | 20.7 | Mitochondrial dysfunction |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes/Receptors: It may interact with specific biological targets, altering enzyme activity or receptor signaling pathways.

- Induction of Apoptosis: Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells .

Pharmacological Potential

The compound is being investigated for its potential therapeutic applications:

- Neuroprotective Effects: Benzofuran derivatives have been associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antiinflammatory Activity: Some studies suggest that these compounds can modulate inflammatory pathways .

Comparative Analysis

When compared to similar compounds such as (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol and other benzofuran derivatives, this compound shows unique biological profiles due to its specific chiral configuration and structural characteristics.

| Compound Comparison | Biological Activity | Notes |

|---|---|---|

| (2S)-2-(2,3-Dihydro...) | TBD | Different chirality may lead to altered activity |

| 2-(2,3-Dihydro...) Ethanol | Lower cytotoxicity | Shorter side chain impacts potency |

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

- Study on K562 Cells: Demonstrated that certain derivatives could reduce cell viability significantly through apoptosis induction.

- Neuroprotective Study: Investigated the effects of benzofurans on neuronal cell lines exposed to oxidative stress.

Propriétés

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYITDCYMLRKCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.